molecular formula C14H14O B1656773 4-Benzyl-2-methylphenol CAS No. 5415-04-3

4-Benzyl-2-methylphenol

Cat. No.: B1656773
CAS No.: 5415-04-3
M. Wt: 198.26 g/mol
InChI Key: JPCITNVIXXYRQK-UHFFFAOYSA-N
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Description

4-Benzyl-2-methylphenol is an organic compound belonging to the class of phenols It is characterized by a benzyl group attached to the fourth position and a methyl group attached to the second position of the phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Benzyl-2-methylphenol can be synthesized through several methods, including:

Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using the above-mentioned methods. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product.

Chemical Reactions Analysis

Mechanism of Action

Comparison with Similar Compounds

  • 2-Methylphenol (o-Cresol)
  • 3-Methylphenol (m-Cresol)
  • 4-Methylphenol (p-Cresol)

Comparison: 4-Benzyl-2-methylphenol is unique due to the presence of both a benzyl group and a methyl group on the phenol ring. This structural feature imparts distinct chemical properties, such as increased hydrophobicity and reactivity towards electrophiles, compared to other methylphenols .

Properties

IUPAC Name

4-benzyl-2-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O/c1-11-9-13(7-8-14(11)15)10-12-5-3-2-4-6-12/h2-9,15H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPCITNVIXXYRQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20279074
Record name 4-benzyl-2-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20279074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5415-04-3
Record name NSC11186
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-benzyl-2-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20279074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-benzyl-2-methylphenol
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Synthesis routes and methods

Procedure details

A mixture of 30.8 g of 4-benzyl-2-methyl-1-methoxybenzene with 50 ml of hydrobromic acid and 100 ml of acetic acid was refluxed with heating for 5 hours. This was left for cooling and neutralized with an aqueous sodium hydrogen-carbonate solution and was extracted twice with 100 ml of ethyl acetate. The extract was dried over anhydrous magnesium sulfate and then was concentrated under reduced pressure. The resulting oily residue was chromatographed on a silica gel column (eluting solvent hexane : acetone=3 : 1 (v/v)) to obtain 23.7 g of 4-benzyl-2-methylphenol.
Name
4-benzyl-2-methyl-1-methoxybenzene
Quantity
30.8 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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